molecular formula C18H15ClN2O2S B6492948 3-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one CAS No. 895110-61-9

3-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one

Número de catálogo: B6492948
Número CAS: 895110-61-9
Peso molecular: 358.8 g/mol
Clave InChI: FCIQKBSBIOVFFV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-{[(2-Chlorophenyl)methyl]sulfanyl}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one (CAS 895110-61-9) is a synthetic heterocyclic compound with a molecular formula of C18H15ClN2O2S and a molecular weight of 358.84 g/mol . It features a pyrazinone core substituted with a 2-chlorobenzylthio moiety and a 4-methoxyphenyl group . This well-defined molecular architecture, particularly the chlorophenyl and methoxyphenyl substituents, is known to enhance lipophilicity and metabolic stability, making the compound a promising scaffold for structure-activity relationship (SAR) studies in medicinal chemistry . The sulfanyl linkage also offers versatility for further chemical derivatization . With a predicted boiling point of 521.9±60.0 °C and a density of 1.28±0.1 g/cm³, this compound is suited for various research applications in pharmaceutical and agrochemical discovery . It is supplied for non-human research and is strictly for research use only; it is not intended for diagnostic, therapeutic, or any other human use.

Propiedades

IUPAC Name

3-[(2-chlorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2S/c1-23-15-8-6-14(7-9-15)21-11-10-20-17(18(21)22)24-12-13-4-2-3-5-16(13)19/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCIQKBSBIOVFFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Key Structural Features of Analogs

The following table compares the target compound with two closely related analogs from the evidence:

Compound Name Molecular Formula Molecular Weight Substituents (Position 1) Substituents (Position 3) Key Structural Differences
Target: 3-{[(2-Chlorophenyl)methyl]sulfanyl}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one C₁₈H₁₆ClN₂O₂S 359.5 4-Methoxyphenyl 2-Chlorobenzylthio Electron-donating methoxy group; ortho-chlorine introduces steric hindrance.
3-{[(4-Chlorophenyl)methyl]sulfanyl}-1-(4-fluorophenyl)-1,2-dihydropyrazin-2-one C₁₇H₁₂ClFN₂OS 346.8 4-Fluorophenyl 4-Chlorobenzylthio Para-chlorine and fluorine (electron-withdrawing) reduce electronic density at the core.
1-(3-Fluorophenyl)-3-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one C₁₉H₁₅FN₂O₃S 370.4 3-Fluorophenyl 2-(4-Methoxybenzoyl)ethylthio Extended sulfanyl chain with a ketone group; introduces hydrogen-bonding potential.

Electronic and Steric Effects

  • Target vs. The ortho-chlorine in the target may sterically hinder π-stacking or protein binding compared to the para-chlorine in .
  • Target vs. Compound : The target’s compact benzylthio group contrasts with the extended ethylthio chain in , which includes a ketone for hydrogen bonding. The 3-fluorophenyl group in may alter dipole interactions compared to the target’s 4-methoxyphenyl .

Hydrogen Bonding and Crystal Packing

highlights that substituents influence dihedral angles and hydrogen-bonding networks. For example, intramolecular C-H···O bonds stabilize the β-lactam ring in ’s compound, a feature that may extend to the dihydropyrazinone core in the target. The methoxy group in the target could participate in C-H···O interactions, enhancing crystal stability .

Implications for Drug Design

  • Solubility : The target’s methoxy group improves aqueous solubility compared to fluorine-substituted analogs (e.g., ).
  • Bioavailability : Steric effects from the ortho-chlorine may reduce metabolic degradation but could also limit target engagement.
  • Synthetic Feasibility : The benzylthio group’s ortho-substitution may complicate synthesis compared to para-substituted analogs.

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized for higher yield and purity?

  • Methodological Answer :

  • Reagent Selection : Use dehydrating agents like phosphorus oxychloride (POCl₃) for cyclization steps, as seen in analogous dihydropyrazinone syntheses .
  • Step Optimization : Employ temperature-controlled reactions (e.g., reflux in dry THF or DMF) to minimize side products .
  • Purification : Utilize column chromatography with gradient elution (e.g., hexane/ethyl acetate) and confirm purity via HPLC (>95%) .

Q. What characterization techniques are essential for structural validation?

  • Methodological Answer :

  • X-ray Crystallography : Use SHELX for structure refinement and ORTEP-III for visualizing molecular geometry .
  • Spectroscopy : Combine ¹H/¹³C NMR (to confirm substituent positions) and high-resolution mass spectrometry (HRMS) for molecular formula verification .
  • Thermal Analysis : Differential scanning calorimetry (DSC) to assess melting points and polymorphic stability .

Q. How can initial biological activity screening be designed for this compound?

  • Methodological Answer :

  • In Vitro Assays : Test antifungal activity (e.g., against Candida albicans) using broth microdilution (MIC values) and cytotoxicity via MTT assays on mammalian cell lines .
  • Structure-Activity Relationship (SAR) : Compare activity with analogs lacking the 2-chlorophenyl or 4-methoxyphenyl groups to identify critical pharmacophores .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond-length discrepancies) be resolved?

  • Methodological Answer :

  • Data Refinement : Apply SHELXL’s restraints for disordered regions and validate using R-factor convergence (<5%) .
  • Cross-Validation : Compare with DFT-calculated bond lengths (e.g., Gaussian 16 at B3LYP/6-31G* level) to identify systematic errors .

Q. What experimental approaches are suitable for studying environmental degradation pathways?

  • Methodological Answer :

  • Hydrolysis Studies : Expose the compound to pH 3–9 buffers at 25–50°C and analyze degradation products via LC-MS .
  • Photolysis : Use UV irradiation (λ = 254 nm) to simulate sunlight-induced breakdown, monitoring intermediates with GC-MS .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to fungal CYP51 (target for antifungals) with flexible ligand settings .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .

Q. What strategies mitigate variability in biological assay results?

  • Methodological Answer :

  • Standardized Protocols : Adopt CLSI guidelines for antifungal testing, including triplicate repeats and internal controls (e.g., fluconazole) .
  • Data Normalization : Use Z-score transformation to account for plate-to-plate variability in high-throughput screens .

Data Contradiction Analysis

Q. How to address discrepancies between experimental and computational LogP values?

  • Methodological Answer :

  • Experimental Validation : Measure LogP via shake-flask method (octanol/water partition) and compare with ChemAxon or ACD/Labs predictions .
  • Error Source Identification : Check for impurities (>95% purity required) or solvent retention during measurement .

Q. Why might biological activity differ across cell lines or organisms?

  • Methodological Answer :

  • Membrane Permeability : Assess via PAMPA assay; correlate with substituent lipophilicity (e.g., 2-chlorophenyl enhances uptake) .
  • Metabolic Stability : Use liver microsome assays (human vs. murine) to identify species-specific CYP450 metabolism .

Key Methodological Tools

TechniqueApplication ExampleEvidence ID
SHELX RefinementResolving crystallographic disorder
ORTEP-IIIMolecular geometry visualization
LC-MS/MSDegradation product identification
Molecular DockingTarget binding affinity prediction

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.